1-(Pyrrolidin-3-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)pentan-1-one is a synthetic compound belonging to the class of cathinones, which are known for their stimulant properties. This compound is structurally related to other well-known cathinones and has been studied for its potential effects on the central nervous system .
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-yl)pentan-1-one typically involves the reaction of a ketone with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent to introduce the pyrrolidine moiety into the ketone structure. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(II) chloride . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1-(Pyrrolidin-3-yl)pentan-1-one exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulant drugs . The compound’s interaction with the dopamine transporter is particularly significant, contributing to its potent stimulant properties .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)pentan-1-one is structurally similar to other cathinones such as:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and high potential for abuse.
α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with similar properties but differing in the length of the carbon chain.
α-Pyrrolidinohexanophenone (α-PHP): Exhibits similar stimulant effects but with variations in potency and duration of action.
Eigenschaften
Molekularformel |
C9H17NO |
---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-9(11)8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
VAIZSSKUCBDOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.